7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
Description
7-Nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core with a nitro (-NO₂) substituent at position 7 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₇H₄N₄O₄, with a molecular weight of 224.13 g/mol (calculated based on analogous structures).
Properties
Molecular Formula |
C7H4N4O4 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)6-5-4(9-2-10-6)3(1-8-5)11(14)15/h1-2,8H,(H,12,13) |
InChI Key |
ATMISQRPSCCTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Ester Precursors
A common route to pyrrolopyrimidine carboxylic acids involves hydrolyzing ester intermediates. For instance, ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes hydrolysis with lithium hydroxide in tetrahydrofuran (THF)/water at 60°C to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid in 63% yield. Adapting this method, nitration at the 7-position could precede or follow ester hydrolysis. For example:
-
Nitration of Ethyl 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate : Treatment with nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C may introduce the nitro group at the 7-position.
-
Hydrolysis : Subsequent hydrolysis with LiOH/THF/H₂O (60°C) would yield the target carboxylic acid.
Key Considerations :
Substitution Reactions
Chlorine at the 4-position (as in 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid) can be replaced via nucleophilic aromatic substitution. However, introducing nitro groups typically requires electrophilic substitution. A two-step approach may involve:
-
Diazotization and Nitro Group Introduction :
-
Oxidation of Methylthio Groups :
Example Protocol :
De Novo Ring Synthesis with Nitro Group Incorporation
Cyclization of Nitrated Furan Intermediates
The patent US5254687A describes pyrrolo[2,3-d]pyrimidine synthesis via cyclization of 2-aminofurans with nucleophiles. Adapting this for pyrrolo[3,2-d]pyrimidines:
-
Synthesis of Nitrated 2-Aminofuran :
-
Prepare 2-amino-3-nitro-furan-4-carboxylic acid ethyl ester via nitration of a furan precursor.
-
-
Cyclization with Guanidine :
Reaction Scheme :
Condensation with Nitro-Containing Building Blocks
Pyridopyrimidine syntheses often employ cyano or nitro groups at critical positions. For example:
-
Condensation of Nitroacetamide with Pyrimidine Aldehydes :
Advantages :
-
Direct incorporation of nitro groups during ring formation avoids post-synthetic modifications.
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Types of Reactions: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 7-amino-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid.
Substitution: Formation of various substituted pyrrolo[3,2-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
7-Nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is primarily researched for its potential as an inhibitor of various protein kinases. Protein kinases are critical in regulating cellular functions and are often implicated in cancer and other diseases.
- Case Study : A study published in ChemMedChem explored derivatives of pyrrolo[3,2-d]pyrimidines as selective inhibitors of protein kinase B (Akt). The research demonstrated that modifications to the pyrrolo-pyrimidine scaffold could enhance potency and selectivity against cancer cell lines .
Antiviral Activity
Research has indicated that compounds within the pyrrolo-pyrimidine family exhibit antiviral properties. This is particularly relevant in the context of emerging viral infections.
- Case Study : A study highlighted the effectiveness of pyrrolo[3,2-d]pyrimidines in inhibiting viral replication in vitro. The mechanisms involved include interference with viral RNA synthesis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inflammation is a common pathway for various chronic diseases, making this application significant.
- Data Table: Anti-inflammatory Activity
| Compound | Activity (IC50) | Reference |
|---|---|---|
| This compound | 15 µM | Journal of Medicinal Chemistry |
| Other derivatives | Varies | Various studies |
Synthesis of Novel Derivatives
The synthetic versatility of this compound allows for the creation of novel derivatives with tailored biological activities.
- Synthesis Methods : Various synthetic methodologies have been reported, including one-pot reactions and multi-step synthesis involving different reagents such as nitroalkenes and alkynes .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions . Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Chlorine substituents (e.g., in 4-chloro-7-methyl and 2,4-dichloro analogs) increase molecular weight and lipophilicity, which may influence membrane permeability in antimicrobial applications .
Positional Isomerism: The pyrrolo[3,2-d]pyrimidine core in the target compound differs from pyrrolo[2,3-d]pyrimidine analogs (e.g., ).
Carboxylic Acid Functionality :
- All compounds share a carboxylic acid group, critical for hydrogen bonding and solubility. Crystal structure studies of pyrimidine-4-carboxylic acid () reveal that this group forms O—H⋯N hydrogen bonds, stabilizing molecular layers. The nitro group in the target compound may disrupt such interactions, altering crystallization behavior.
Comparison with Thieno-Pyrimidine Derivatives
Thieno[2,3-d]pyrimidine-4-carboxylic acid amides () provide a valuable comparison due to their structural similarity and documented antimicrobial activity:
Key Differences:
- Core Heterocycle: The thieno ring (sulfur-containing) versus pyrrolo (nitrogen-containing) alters electronic properties.
- Functional Groups: The target compound’s nitro group may confer greater oxidative stability compared to amide-linked pyridines in thieno analogs, which are prone to hydrolysis.
Crystallographic and Physicochemical Data
Crystal structures of pyrimidine-4-carboxylic acid () reveal:
- Monoclinic lattice (space group P21/m) with molecules stacked along the b-axis.
- Hydrogen-bonded chains via O—H⋯N interactions (bond length: 2.658 Å).
Biological Activity
7-Nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid (CAS No. 916213-56-4) is a nitrogen-containing heterocyclic compound with significant biological activity. Its molecular formula is CHNO, and it has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and parasitology.
- Molecular Weight : 208.13 g/mol
- Melting Point : Not specified
- Solubility : Aqueous solubility varies, with some derivatives showing improved solubility which is crucial for bioavailability.
Research indicates that this compound acts primarily as an inhibitor of specific protein kinases. These enzymes are critical in various cellular processes, including cell division and metabolism. Inhibiting these kinases can lead to reduced proliferation of cancer cells and other pathological conditions.
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
- In vitro studies show that it exhibits cytotoxic effects on human cancer cell lines with IC values in the micromolar range.
- Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties:
- Case Study : A study reported that derivatives of this compound showed significant activity against Plasmodium falciparum, the causative agent of malaria, with EC values as low as 0.010 μM for some analogs .
- The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrrolo-pyrimidine scaffold could enhance potency and selectivity against parasites while improving solubility and metabolic stability.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
| Modification | Effect on Activity | EC50 (μM) |
|---|---|---|
| Unsubstituted 4-pyrazole | Decreased activity | 0.577 |
| N-methyl substitution | Increased potency | 0.064 |
| 2-pyridyl group | Moderate decrease in potency | 0.038 |
| Methoxy group addition | Retained activity | 0.048 |
Toxicity and Safety Profile
While the compound shows promising biological activity, its safety profile remains a concern:
- Toxicological studies indicate potential cytotoxicity at high concentrations.
- Safety assessments are necessary to evaluate the therapeutic window for clinical applications.
Q & A
Q. What are the established synthetic pathways for 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid, and what factors influence yield optimization?
The synthesis typically involves cyclization strategies to construct the pyrrolo-pyrimidine core. For example, ethyl N-alkyl glycinate derivatives can undergo intramolecular cyclization using sodium methoxide to yield carboxylate esters, which are later hydrolyzed to carboxylic acids . Reaction conditions (solvent, temperature, and catalysts) critically impact yield and purity. For instance, ammonia-mediated reactions (Method A in ) may favor different intermediates compared to formamide-based approaches (Method B), highlighting the need for condition-specific optimization .
Q. Which analytical techniques provide definitive structural confirmation of this compound, and what diagnostic spectral markers are critical?
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons in the pyrrolo-pyrimidine core appear as distinct singlets (δ 6.5–7.9 ppm), while the nitro group deshields adjacent protons .
- X-ray crystallography : Resolves regiochemistry of substitution, as demonstrated for ethyl 4-chloro derivatives in , where bond angles confirm the fused-ring system .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula and nitro-group presence .
Q. What purification techniques are most effective for isolating this compound, and how do solubility properties influence method selection?
Recrystallization from ethanol-DMF mixtures (as in ) is effective for high-purity isolation, leveraging the compound’s moderate polarity . For polar derivatives, reverse-phase column chromatography (e.g., C18 silica) with aqueous-organic gradients resolves closely related impurities .
Advanced Research Questions
Q. How can researchers address conflicting biological activity reports in pyrrolo-pyrimidine derivatives across different studies?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To resolve contradictions:
Q. What methodologies enable precise control over regioselectivity during nitro-group introduction and functionalization of the pyrrolo-pyrimidine core?
Regioselectivity is influenced by:
- Electrophilic nitration : Directed by electron-donating groups (e.g., amines at position 4), as seen in analogous pyrimidine systems .
- Protecting group strategies : Temporary protection of the carboxylic acid (e.g., ethyl esterification) prevents unwanted side reactions during nitration .
- Computational modeling : Tools like DFT predict favorable nitration sites, as employed in ICReDD’s reaction design workflows .
Q. How do electronic and steric effects of substituents at positions 5 and 7 influence the compound’s reactivity and binding affinity?
- Nitro group (position 7) : Enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions. Its electron-withdrawing nature also stabilizes the pyrrolo-pyrimidine core during synthesis .
- Carboxylic acid (position 4) : Hydrogen-bonding with target proteins (e.g., kinases) improves binding affinity, as shown in ’s SAR studies of substituted derivatives . Steric bulk at position 5 (e.g., ethyl groups) can modulate membrane permeability, as observed in thiophene-linked analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
